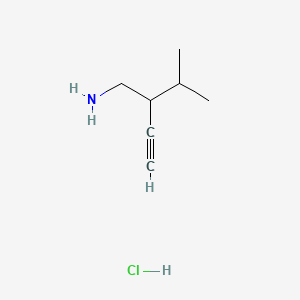
tert-butylN-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butylN-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate is a compound that features a tert-butyl group, a dimethylpropyl group, and a hydroxyethyl group attached to a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate typically involves the reaction of tert-butyl isocyanate with 2,2-dimethylpropylamine and 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The use of flow microreactors has been shown to enhance the synthesis of similar compounds by providing better control over reaction parameters and reducing the formation of by-products .
化学反応の分析
Types of Reactions
tert-butylN-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate moiety can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve the use of nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of substituted carbamates.
科学的研究の応用
tert-butylN-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a protective group in peptide synthesis.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butylN-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the carbamate moiety can undergo hydrolysis to release active amines. These interactions can modulate various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
tert-butyl carbamate: Similar structure but lacks the dimethylpropyl and hydroxyethyl groups.
N-(2-hydroxyethyl)carbamate: Similar structure but lacks the tert-butyl and dimethylpropyl groups.
N-(2,2-dimethylpropyl)carbamate: Similar structure but lacks the tert-butyl and hydroxyethyl groups.
Uniqueness
tert-butylN-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate is unique due to the presence of all three functional groups (tert-butyl, dimethylpropyl, and hydroxyethyl) in a single molecule. This combination of groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C12H25NO3 |
|---|---|
分子量 |
231.33 g/mol |
IUPAC名 |
tert-butyl N-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C12H25NO3/c1-11(2,3)9-13(7-8-14)10(15)16-12(4,5)6/h14H,7-9H2,1-6H3 |
InChIキー |
NGSNSLPUEIBAIR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CN(CCO)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 6-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13550346.png)

![diammonium {2-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl}phosphonate](/img/structure/B13550355.png)


![Tert-butyl 2-[4-(aminooxy)-1,1-dioxo-1lambda6-thian-4-yl]acetate](/img/structure/B13550397.png)
![8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride](/img/structure/B13550398.png)
